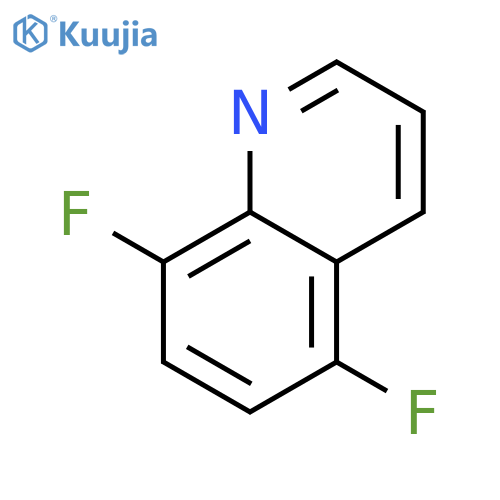

Cas no 16650-32-1 (5,8-Difluoroquinoline)

5,8-Difluoroquinoline 化学的及び物理的性質

名前と識別子

-

- 5,8-Difluoroquinoline

- Quinoline,5,8-difluoro-

- Quinoline,5,8-difluoro

- Z1198159211

- 655HE4RCM4

- SB67759

- 16650-32-1

- AKOS006277148

- Quinoline, 5,8-difluoro-

- DTXSID20168116

- CCRIS 7839

- NSC-137118

- SCHEMBL19990071

- MFCD01939053

- BS-21683

- NSC 137118

- CS-0211100

- NSC137118

- EN300-107536

- DIFLUOROQUINOLINE, 5,8-

- UNII-655HE4RCM4

- A882319

- G30570

- DTXCID2090607

-

- MDL: MFCD01939053

- インチ: InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H

- InChIKey: RUGDURZULGJEHD-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=CC=C2F)F)N=C1

計算された属性

- せいみつぶんしりょう: 165.03900

- どういたいしつりょう: 165.039

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 12.9A^2

じっけんとくせい

- 密度みつど: 1.319

- ふってん: 241.8°Cat760mmHg

- フラッシュポイント: 100°C

- 屈折率: 1.588

- PSA: 12.89000

- LogP: 2.51300

5,8-Difluoroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-107536-2.5g |

5,8-difluoroquinoline |

16650-32-1 | 95.0% | 2.5g |

$279.0 | 2025-03-21 | |

| Enamine | EN300-107536-0.25g |

5,8-difluoroquinoline |

16650-32-1 | 95.0% | 0.25g |

$79.0 | 2025-03-21 | |

| Enamine | EN300-107536-0.1g |

5,8-difluoroquinoline |

16650-32-1 | 95.0% | 0.1g |

$56.0 | 2025-03-21 | |

| Alichem | A189005054-100g |

5,8-Difluoroquinoline |

16650-32-1 | 95% | 100g |

$4,971.40 | 2022-04-02 | |

| TRC | D451588-500mg |

5,8-Difluoroquinoline |

16650-32-1 | 500mg |

$345.00 | 2023-05-18 | ||

| Chemenu | CM144251-1g |

5,8-Difluoroquinoline |

16650-32-1 | 95%+ | 1g |

$315 | 2023-02-17 | |

| Enamine | EN300-107536-1.0g |

5,8-difluoroquinoline |

16650-32-1 | 95.0% | 1.0g |

$160.0 | 2025-03-21 | |

| abcr | AB272456-10 g |

5,8-Difluoroquinoline, 98%; . |

16650-32-1 | 98% | 10g |

€1266.00 | 2023-04-26 | |

| Chemenu | CM144251-25g |

5,8-Difluoroquinoline |

16650-32-1 | 95% | 25g |

$1328 | 2021-08-05 | |

| Enamine | EN300-107536-1g |

5,8-difluoroquinoline |

16650-32-1 | 95% | 1g |

$199.0 | 2023-10-28 |

5,8-Difluoroquinoline 関連文献

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

5,8-Difluoroquinolineに関する追加情報

Comprehensive Overview of 5,8-Difluoroquinoline (CAS No. 16650-32-1): Properties, Applications, and Innovations

5,8-Difluoroquinoline (CAS No. 16650-32-1) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique molecular structure featuring fluorine atoms at the 5th and 8th positions, exhibits remarkable chemical stability and reactivity, making it a versatile intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential due to its ability to enhance the bioactivity and physicochemical properties of target molecules.

The growing interest in fluorinated compounds like 5,8-Difluoroquinoline stems from their applications in drug discovery, agrochemicals, and advanced materials. Fluorination often improves metabolic stability, lipophilicity, and binding affinity, which are critical factors in the development of new therapeutics. For instance, 5,8-Difluoroquinoline derivatives have shown promise in the design of kinase inhibitors and antimicrobial agents, aligning with the current focus on combating drug-resistant pathogens and chronic diseases.

From an industrial perspective, 5,8-Difluoroquinoline is synthesized through multi-step organic reactions, including halogenation and cyclization processes. Its purity and yield are meticulously controlled to meet the stringent requirements of high-value applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure quality, addressing the demand for reliable and reproducible synthetic methodologies in academic and commercial settings.

Environmental and regulatory considerations are also pivotal in the discourse surrounding 5,8-Difluoroquinoline. As sustainability becomes a global priority, researchers are investigating greener synthetic routes, such as catalytic fluorination and solvent-free reactions, to minimize waste and energy consumption. This aligns with the broader trend of green chemistry, a topic frequently searched by professionals seeking eco-friendly alternatives in chemical synthesis.

In materials science, 5,8-Difluoroquinoline serves as a building block for functional polymers and optoelectronic devices. Its electron-withdrawing fluorine atoms contribute to tuning electronic properties, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. This application resonates with the surge in interest for renewable energy technologies and smart materials, which dominate contemporary scientific and industrial discussions.

Another area of exploration is the compound's role in catalysis. Recent studies highlight its utility as a ligand in transition metal-catalyzed reactions, enabling efficient C-C and C-N bond formations. Such advancements are critical for streamlining the synthesis of complex molecules, a recurring theme in medicinal chemistry forums and patent literature.

To address common queries from search engines, it's worth noting that 5,8-Difluoroquinoline is often compared to other fluorinated quinolines, such as 2,4-Difluoroquinoline or 6-Fluoroquinoline, due to their structural similarities and overlapping applications. However, the distinct positioning of fluorine atoms in 5,8-Difluoroquinoline confers unique electronic and steric effects, which are frequently discussed in structure-activity relationship (SAR) studies.

In summary, 5,8-Difluoroquinoline (CAS No. 16650-32-1) is a multifaceted compound with broad relevance in cutting-edge research and industrial applications. Its integration into drug design, materials engineering, and sustainable chemistry underscores its importance in addressing modern scientific challenges. As innovation continues, this compound is poised to remain a focal point in the quest for novel solutions across multiple disciplines.

16650-32-1 (5,8-Difluoroquinoline) 関連製品

- 247564-55-2(4,7-Difluoro-1H-indole)

- 396-31-6(3-Fluoroquinoline)

- 145241-75-4(6,8-Difluoroquinoline)

- 394-68-3(8-Fluoroquinoline)

- 66946-81-4(3-fluoro-1H-Indole)

- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)

- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)

- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)